
Hyaluronidase
描述
Hyaluronidase is a family of enzymes that catalyze the degradation of hyaluronic acid, a key component of the extracellular matrix. These enzymes are classified into three main types: two classes of eukaryotic endoglycosidase hydrolases and a prokaryotic lyase-type of glycosidase . In humans, there are five functional hyaluronidases: HYAL1, HYAL2, HYAL3, HYAL4, and HYAL5 . This compound is widely used in medicine to increase tissue permeability and enhance the absorption and dispersion of other drugs .
作用机制
Target of Action
Hyaluronidase is an enzyme that primarily targets hyaluronic acid , a major component of the extracellular matrix . Hyaluronic acid plays essential roles in the organization of tissue architecture and the regulation of cellular functions, such as cell proliferation and migration .
Mode of Action
This compound cleaves hyaluronic acid at the glucosaminidic bond between C1 of glucosamine and C4 of glucuronic acid . This interaction with its target results in the breakdown of hyaluronic acid, thereby modifying the permeability of connective tissue . This action increases the dispersion and absorption of other compounds, such as drugs or radiopaque agents, that are co-administered with this compound .
Biochemical Pathways
The metabolic pathways for the biosynthesis and degradation of this compound tightly control the turnover rate, concentration, and molecular size of hyaluronic acid in tissues . Despite the relatively simple chemical composition of this polysaccharide, its wide range of molecular weights mediate diverse functions that depend on molecular size and tissue concentration .
Pharmacokinetics
This compound is rapidly degraded and deactivated in the body . Therefore, to dissolve a hyaluronic acid filler, a sufficient amount of this compound must be injected close to the filler . If the filler is placed subcutaneously, injection of this compound into the filler itself may help, but if the filler is placed within a blood vessel, it is sufficient to inject this compound in the vicinity of the vessel, instead of into the filler itself .
Result of Action
The enzymatic action of this compound on hyaluronic acid results in increased permeability of connective tissue, which facilitates the dispersion and absorption of co-administered compounds . This can lead to various physiological effects, such as increased absorption of drugs into tissue and reduced tissue damage in cases of drug extravasation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of a filler to this compound depends on the hyaluronic acid concentration, the number of crosslinks, and the form of the filler . Additionally, this compound in the body can be affected by various drugs, including anti-inflammatory agents, plant-based compounds, antihistamines, mast cell stabilizers, heparin, vitamin C, dicumarene, and radiographic contrast media .
生化分析
Biochemical Properties
Hyaluronidase interacts with hyaluronic acid, breaking it down into monosaccharides by cleaving its glycosidic bonds . This interaction is essential for various biochemical reactions, including the regulation of hyaluronic acid metabolism . The enzyme’s activity is detected within the skin near the injection site, with levels decreasing rapidly after 15 minutes .
Cellular Effects
This compound exerts multiple effects on the hyaluronic acid metabolism as well as on the structural cells of the skin . It promotes wound healing and exerts a dose-dependent induction of hyaluronic acid synthesis in structural cells of the skin . It also influences cell function by increasing the permeability of connective tissue through the hydrolysis of hyaluronic acid .
Molecular Mechanism
This compound increases the diffusion capacity and bioavailability of injected drugs by decomplexing hyaluronic acid, an essential component of the ECM . It exerts its effects at the molecular level by binding to hyaluronic acid and breaking down its glycosidic bonds .
Temporal Effects in Laboratory Settings
The effects of this compound are transient and local. After injection, enzymatic activity is detected within the skin near the injection site, with levels decreasing rapidly after 15 minutes . Over time, the enzyme is rapidly degraded and deactivated in the body .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low concentrations of this compound led to a pronounced accumulation of hyaluronic acid, whereas high concentrations reduced dermal hyaluronic acid levels . Another study found that this compound may preserve tissue flap vitality, starting at the bottom end of the dosage range .
Metabolic Pathways
This compound is critically involved in the metabolism of hyaluronic acid. Metabolic pathways for biosynthesis and degradation tightly control the turnover rate, concentration, and molecular size of hyaluronic acid in tissues .
Transport and Distribution
This compound is considered a “spreading factor” as it decomplexes hyaluronic acid, enhancing the diffusion capacity and bioavailability of injected drugs . It is rapidly degraded and deactivated in the body, so a sufficient amount of this compound must be injected close to the filler .
Subcellular Localization
The subcellular localization of this compound is primarily on the surface of endothelial cells in the lymph nodes and liver, two primary sites implicated in systemic hyaluronic acid turnover .
准备方法
Hyaluronidase can be prepared through various methods, including enzymatic digestion and purification. One common method involves the digestion of hyaluronic acid with testicular this compound, followed by purification using size exclusion and anion-exchange chromatography . Industrial production often involves the use of recombinant DNA technology to produce this compound in genetically engineered cells .
化学反应分析
Hyaluronidase primarily catalyzes the hydrolysis of hyaluronic acid by cleaving the glycosidic bonds between N-acetylglucosamine and glucuronic acid . This reaction results in the formation of smaller hyaluronic acid fragments and monosaccharides . The enzyme does not typically undergo oxidation, reduction, or substitution reactions, as its primary function is to degrade hyaluronic acid .
科学研究应用
Hyaluronidase has a wide range of scientific research applications. In medicine, it is used to enhance the absorption and dispersion of drugs, particularly in ophthalmic and dermatosurgery . It is also used in aesthetic medicine to manage complications from hyaluronic acid fillers . In cancer research, this compound has shown potential as an anticancer agent due to its ability to degrade the extracellular matrix and inhibit tumor growth . Additionally, it is used in tissue engineering and regenerative medicine to modulate the extracellular matrix and promote tissue repair .
相似化合物的比较
Hyaluronidase is unique in its ability to specifically degrade hyaluronic acid. Similar compounds include other glycosidases and lyases that target different polysaccharides. For example, chondroitinase degrades chondroitin sulfate, while heparinase degrades heparin . Unlike these enzymes, this compound specifically targets hyaluronic acid, making it particularly useful in applications where modulation of the extracellular matrix is required .
属性
IUPAC Name |
6-(3,3-dimethyl-2-methylideneindol-1-yl)hexanoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,1,4-5,8,11-12H2,2-3H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMKEDBUSSWSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=CC=CC=C21)CCCCCC(=O)O)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White cake; [Sigma-Aldrich MSDS] | |
| Record name | Hyaluronidase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14776 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Hyaluronidase cleaves hyaluronic acid at the glucosaminidic bond between C1 of glucosamine and C4 of glucuronic acid. Hyaluronic acid is a key component of the extracellular matrix. Injection of hyaluronidase with other fluids, drugs, or radiopaque agents improves the ability of these other compounds to permeate the extracellular space more easily. | |
| Record name | Hyaluronidase | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9001-54-1, 37326-33-3 | |
| Record name | Hyaluronidase | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hyaluronidase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hyaluronoglucosaminidase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hyaluronidase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B3069219.png)
![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B3069221.png)

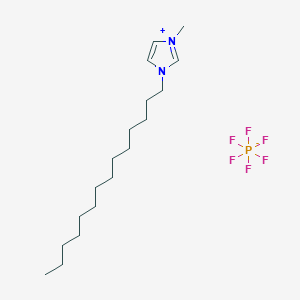
![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)
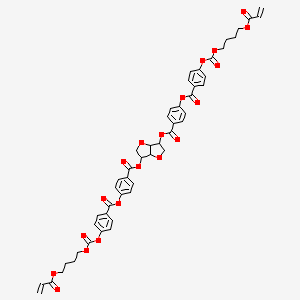

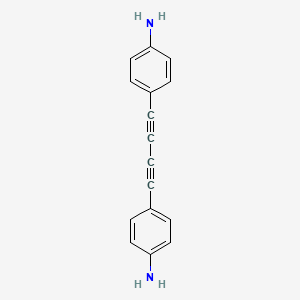
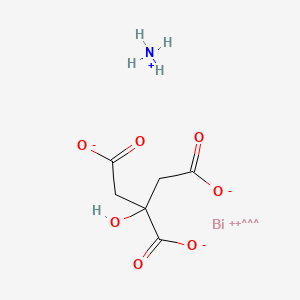
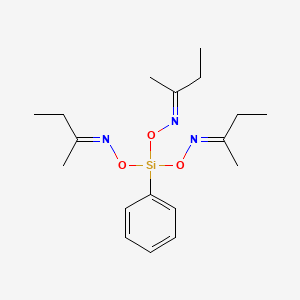

![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)


